molecular formula C12H12O3 B13191435 3-Acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

3-Acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B13191435
M. Wt: 204.22 g/mol
InChI Key: IINYZTCAHWRWNY-UHFFFAOYSA-N
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Description

3-Acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one is a chemical compound known for its unique structure and properties It belongs to the class of benzopyrans, which are heterocyclic compounds containing a fused benzene and pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-buten-1-ol with salicylaldehyde in the presence of an acid catalyst can yield the desired compound. The reaction typically requires refluxing the mixture in a suitable solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific acetyl and methyl substituents, which confer distinct chemical and biological properties. These differences make it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-acetyl-3-methyl-4H-isochromen-1-one

InChI

InChI=1S/C12H12O3/c1-8(13)12(2)7-9-5-3-4-6-10(9)11(14)15-12/h3-6H,7H2,1-2H3

InChI Key

IINYZTCAHWRWNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC2=CC=CC=C2C(=O)O1)C

Origin of Product

United States

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